molecular formula C17H33NO4 B1670090 O-Decanoyl-L-carnitine CAS No. 3992-45-8

O-Decanoyl-L-carnitine

Cat. No. B1670090
CAS RN: 3992-45-8
M. Wt: 315.4 g/mol
InChI Key: LZOSYCMHQXPBFU-OAHLLOKOSA-N
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Description

O-Decanoyl-L-carnitine is an O-acyl-L-carnitine that is L-carnitine having decanoyl as the acyl substituent . It is a specific diagnostic metabolite biomarker, found in medium-chain acyl CoA dehydrogenase (MCAD) deficiency especially in newborns .


Synthesis Analysis

Acylcarnitine analysis is a useful test for identifying patients with inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias . The end products, acetyl-CoAs, are converted to acetylcarnitines by carnitine O-acetyltransferase (CrAT) .


Molecular Structure Analysis

The molecular formula of O-Decanoyl-L-carnitine is C17H33NO4 . Its molecular weight is 315.4 g/mol . The IUPAC name is (3 R )-3-decanoyloxy-4- (trimethylazaniumyl)butanoate .


Chemical Reactions Analysis

The main function of L-carnitine (LC) is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process .

Scientific Research Applications

Energy Metabolism and Exercise Adaptation

Research demonstrates the significant role of medium and long-chain acylcarnitines, including decanoyl-carnitine, in the metabolic adaptation to exercise. Lehmann et al. (2010) found that moderate-intensity exercise results in a pronounced, transient increase in medium-chain acylcarnitines, supporting lipid oxidation and energy production during physical activity Lehmann et al., 2010.

Therapeutic Applications in Disease Management

  • Cancer-Related Fatigue

    A study by Cruciani et al. (2012) investigated L-carnitine supplementation as a treatment for cancer-related fatigue. However, the results did not show a significant improvement in fatigue among patients, indicating the complexity of L-carnitine's therapeutic effects Cruciani et al., 2012.

  • Metabolic Markers in Osteoarthritis

    Zhang et al. (2014) conducted a metabolomics analysis to identify metabolic markers in osteoarthritis patients, revealing differences in acylcarnitine levels that could classify patients into subgroups, suggesting a role in the pathogenesis and potential targeted therapies Zhang et al., 2014.

Potential Diagnostic and Therapeutic Biomarkers

Research on esophageal squamous cell carcinoma by Xu et al. (2013) identified acylcarnitines, including decanoylcarnitine, as potential diagnostic and therapeutic biomarkers, highlighting their role in disease monitoring and outcome prediction Xu et al., 2013.

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for O-Decanoyl-L-carnitine .

properties

IUPAC Name

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSYCMHQXPBFU-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021655
Record name Decanoyllevocarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Decanoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

O-Decanoyl-L-carnitine

CAS RN

3992-45-8, 1492-27-9
Record name Decanoyllevocarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoyllevocarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECANOYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Decanoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
LC Johnson, K Parker, BF Aguirre, TG Nemkov… - Geroscience, 2019 - Springer
… In our model, higher levels of carnitines (tetradecenoyl carnitine, O-dodecanoyl-carnitine, O-decanoyl-l-carnitine), necessary for fatty acid metabolism, were associated with lower …
Number of citations: 54 link.springer.com
J Xiao, J Song, Y Sa, L Yuan, J Guo… - … and Alternative Medicine, 2020 - hindawi.com
… 1-(1-propenylsulfinyl)propyl disulfide, eicosatrienoic acid, 20α-dihydroprogesterone, 17-beta-estradiol-3,17-beta-sulfate, tryptophan, lactate, oxaloacetate, and O-decanoyl-L-carnitine …
Number of citations: 4 www.hindawi.com
TR Schaid Jr, I LaCroix, MJ Cohen, KC Hansen… - Shock, 2023 - journals.lww.com
Background: Trauma-induced hypocalcemia is common and associated with adverse outcomes, but the mechanisms remain unclear. Thus, we aimed to characterize the metabolomic …
Number of citations: 4 journals.lww.com
X Cheng, X Liu, X Liu, Z Guo, H Sun, M Zhang… - Frontiers in …, 2018 - frontiersin.org
… metabolites included undecanoylcarnitine, 3-hydroxytetradecanoyl carnitine, 3-hydroxy-5, 8-tetradecadiencarnitine, 3-hydroxy-cis-5-tetradecenoylcarnitine, and O-decanoyl-L-carnitine; …
Number of citations: 42 www.frontiersin.org
B Zhang, R Yan, J Lu, Z Ma, X Zhang, L Li, J Gao… - World Neurosurgery, 2019 - Elsevier
Objective To identify the potent metabolic biomarkers of cauda equina injury (CEI). Methods A total of 50 Sprague–Dawley rats were used to establish the CEI model in this study. The …
Number of citations: 3 www.sciencedirect.com
Z Rong, T Zhang, D Korzekwa, S Al-Johani, JAT Dow… - researchgate.net
Table S1. A list of metabolites found in extracts from Drosopila identified by elemental composition with< 3 ppm deviation from the exact mass for the proposed composition.# Matches …
Number of citations: 0 www.researchgate.net
X Liu, M Zhang, X Cheng, X Liu, H Sun, Z Guo… - Frontiers in …, 2020 - frontiersin.org
Bladder cancer (BC) and Renal cell carcinoma(RCC) are the two most frequent genitourinary cancers in China. In this study, a comprehensive liquid chromatography—mass …
Number of citations: 31 www.frontiersin.org
P Camateros, C Kanagaratham, L Najdekr… - American Journal of …, 2018 - atsjournals.org
… Of the top 20 most significantly altered markers in plasma and BALF, only three markers (tetradecanoyl-L-carnitine, tetracadienyl-L-carnitine, and O-decanoyl-L-carnitine) are …
Number of citations: 7 www.atsjournals.org
S Herman, SA McShane, C Zjukovskaja, PE Khoonsari… - Iscience, 2023 - cell.com
Progressive multiple sclerosis (PMS) is currently diagnosed retrospectively. Here, we work toward a set of biomarkers that could assist in early diagnosis of PMS. A selection of …
Number of citations: 1 www.cell.com
DL Purich, RD Allison - 2003 - books.google.com
The aim of this work is to provide a fuller spectrum of information in a single source on enzyme-catalyzed reactions than is currently available in any published reference work or as part …
Number of citations: 47 books.google.com

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